molecular formula C7H11N3O B12845222 2-(1H-Pyrazol-4-yl)morpholine

2-(1H-Pyrazol-4-yl)morpholine

Cat. No.: B12845222
M. Wt: 153.18 g/mol
InChI Key: CGSRUYGJCQXWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)morpholine typically involves the reaction of a pyrazole derivative with a morpholine derivative. One common method involves the use of 4-X-1-R-1H-pyrazole (where X is bromine or iodine and R is methyl, ethyl, or isopropyl) as a starting material. This compound reacts with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate, which is then reacted with N-benzylethanolamine. The resulting compound undergoes reduction and ring-closing reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyrazole or morpholine rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a weak base or acid, depending on the substituents, and can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-Pyrazol-4-yl)morpholine include:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-1-yl)ethylpiperidine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine

Uniqueness

This compound is unique due to the specific combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSRUYGJCQXWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.